4-(Difluoromethyl)thiophen-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5F2NS |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
4-(difluoromethyl)thiophen-3-amine |
InChI |
InChI=1S/C5H5F2NS/c6-5(7)3-1-9-2-4(3)8/h1-2,5H,8H2 |
InChI Key |
VDDXLQUBIYOMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)N)C(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Difluoromethyl Thiophen 3 Amine and Analogous Structures
Strategic Approaches to Introduce the Difluoromethyl Moiety
The incorporation of a difluoromethyl (CF2H) group into organic molecules is a key step in synthesizing the target compound. rsc.orgresearchgate.netrsc.org This group can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. researchgate.netnih.gov The primary methods for introducing this moiety can be categorized into nucleophilic, electrophilic, and radical pathways.
Nucleophilic Difluoromethylation Techniques and Reagent Development
Nucleophilic difluoromethylation involves the transfer of a difluoromethyl anion equivalent to an electrophilic substrate. alfa-chemistry.com A variety of reagents have been developed for this purpose. For instance, (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) is a common reagent used in the presence of a suitable Lewis base to perform nucleophilic difluoromethylation on carbonyl compounds. cas.cn However, its application can be limited by harsh reaction conditions. cas.cn
Another notable reagent is difluoromethyltriphenylphosphonium bromide (DFPB), which, under specific basic conditions, can act as a nucleophilic difluoromethylating agent for aldehydes and ketones, yielding α-CF2H alcohols. cas.cn The choice of base is critical; for example, cesium carbonate can favor nucleophilic addition over the expected Wittig olefination. cas.cn
More recent developments include the use of difluoromethyl phenyl sulfone (PhSO2CF2H), which serves as a versatile precursor to the nucleophilic PhSO2CF2− anion. acs.org This reagent has been successfully employed in various synthetic transformations. acs.org Additionally, α-difluoromethyl sulfoximine (B86345) compounds have been developed as efficient reagents for transferring the CF2H group to S-, N-, and C-nucleophiles. acs.orglookchem.com
| Reagent/Method | Substrate Scope | Key Features |
| (Difluoromethyl)trimethylsilane (TMSCF2H) | Carbonyl compounds | Requires a Lewis base; can have harsh reaction conditions. cas.cn |
| Difluoromethyltriphenylphosphonium bromide (DFPB) | Aldehydes, Ketones | Base-dependent reactivity; can yield α-CF2H alcohols. cas.cn |
| Difluoromethyl phenyl sulfone (PhSO2CF2H) | Various electrophiles | Versatile precursor for the PhSO2CF2− anion. acs.org |
| α-Difluoromethyl sulfoximine | S-, N-, and C-nucleophiles | Efficient transfer of the CF2H group. acs.orglookchem.com |
Electrophilic Difluoromethylation Pathways
Electrophilic difluoromethylation introduces the CF2H group to electron-rich centers. alfa-chemistry.com A range of electrophilic difluoromethylating agents have been developed, including onium salts, phenyl sulfoximine, sulfur ylides, and phosphine (B1218219) ylides. alfa-chemistry.com These reagents are advantageous for introducing the difluoromethyl group into molecules at sites of high electron density. alfa-chemistry.com
One example is the S-(difluoromethyl)diarylsulfonium tetrafluoroborate, which has proven effective for the electrophilic difluoromethylation of nucleophiles such as sulfonic acids, tertiary amines, and imidazole (B134444) derivatives. nih.govacs.org However, it is not effective for phenols, carbon nucleophiles, or primary and secondary amines. nih.govacs.org
Another class of reagents, S-((phenylsulfonyl)difluoromethyl)thiophenium salts, has been designed for the carbon-selective electrophilic difluoromethylation of β-ketoesters, β-diketones, and dicyanoalkylidenes. nih.gov Furthermore, N-difluoromethylthiophthalimide has been developed as a shelf-stable, electrophilic reagent for the difluoromethylthiolation of a wide array of nucleophiles, including electron-rich heteroarenes. acs.org
| Reagent | Target Nucleophiles | Notes |
| S-(Difluoromethyl)diarylsulfonium tetrafluoroborate | Sulfonic acids, tertiary amines, imidazoles, phosphines | Ineffective for phenols, carbon nucleophiles, primary/secondary amines. nih.govacs.org |
| S-((Phenylsulfonyl)difluoromethyl)thiophenium salts | β-ketoesters, β-diketones, dicyanoalkylidenes | Carbon-selective difluoromethylation. nih.gov |
| N-Difluoromethylthiophthalimide | Aryl/vinyl boronic acids, alkynes, amines, thiols, β-ketoesters, oxindoles, electron-rich heteroarenes | Shelf-stable and versatile. acs.org |
Radical and Transition-Metal-Catalyzed Difluoromethylation Processes
Radical difluoromethylation has emerged as a powerful tool for functionalizing a diverse range of compounds, particularly heterocycles. rsc.orgresearchgate.netrsc.org These methods often involve the generation of a difluoromethyl radical (•CF2H), which can then react with the substrate. nih.gov
A notable reagent for generating the •CF2H radical is zinc difluoromethanesulfinate (Zn(SO2CF2H)2, DFMS). nih.gov This reagent allows for the direct difluoromethylation of nitrogen-containing heteroarenes under mild, operationally simple conditions. nih.gov Visible light photoredox catalysis has also been extensively used to generate •CF2H radicals from precursors like difluoromethyl heteroaryl-sulfones for the C-H difluoromethylation of heteroarenes. mdpi.com
Copper-mediated cross-coupling reactions are a key strategy for forming C-CF2H bonds. rsc.org For instance, the combination of CuI, CsF, and TMSCF2H has been shown to effectively difluoromethylate a range of aryl and vinyl iodides, including those with electron-rich and sterically hindered substituents. nih.govberkeley.edu This method is significant due to the previous understanding of the instability of the CuCF2H species. nih.govberkeley.edu
Furthermore, copper-mediated difluoromethylation of electron-deficient aryl iodides, as well as heteroaryl and β-styryl iodides, has been achieved at room temperature using TMSCF2H. rsc.org Copper catalysis is also employed in the nitrene transfer reaction to prepare α-difluoromethyl sulfoximine compounds, which are themselves difluoromethylating reagents. acs.org
Palladium-catalyzed cross-coupling reactions are another cornerstone of modern synthetic chemistry and have been applied to difluoromethylation. nih.gov For example, palladium catalysts have been used for the difluoromethylthiolation of heteroaryl bromides, iodides, and triflates under mild conditions. nih.gov This provides a valuable route to heteroaryldifluoromethylthioethers. nih.gov
Recent advancements include the palladium-catalyzed aryldifluoromethylation of aryl halides using aryldifluoromethyl trimethylsilanes (TMSCF2Ar). nih.gov This reaction is facilitated by specific dialkylaryl phosphine ligands that promote the crucial transmetallation step. nih.gov Palladium catalysis has also been utilized for the directed C-H (ethoxycarbonyl)difluoromethylthiolation of C(sp2) centers, allowing for the functionalization of aromatic and olefinic derivatives. d-nb.info
Synthesis of Aminothiophene Core Structures
The construction of the aminothiophene ring is the other critical component in the synthesis of the target molecule. The Gewald reaction is a classic and highly effective method for synthesizing 2-aminothiophenes. nih.gov This reaction typically involves the condensation of an activated nitrile with an α-mercaptoaldehyde or ketone. nih.gov While traditionally used for 2-aminothiophenes, modifications and alternative strategies can provide access to 3-aminothiophene derivatives.
Synthesizing 3-aminothiophenes can be more challenging than their 2-amino counterparts. nih.govnih.gov One approach involves a three-component reaction for the synthesis of functionalized 3-aminothiophenes. researchgate.net Another strategy is the decarboxylation of 3-aminothiophene-2-carboxylates, although this may involve multiple steps. echemi.com The Curtius rearrangement of thiophene-3-carboxylic acid can also be employed to generate a protected 3-aminothiophene. echemi.com
Gewald Reaction and Its Adaptations for Thiophene (B33073) Formation
The Gewald reaction is a powerful and widely recognized multi-component reaction (MCR) for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org In its classic form, the reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine (B109124) or triethylamine. wikipedia.orgmdpi.com The reaction proceeds via an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, which then undergoes sulfur addition and subsequent cyclization to yield the 2-aminothiophene product. wikipedia.org
While the Gewald reaction is exceptionally effective for producing 2-aminothiophenes nih.govarkat-usa.orgnih.gov, its direct application to synthesize the 3-amino isomer, as required for the target molecule, is not straightforward. The mechanism inherently places the newly formed amine group at the C2 position, adjacent to the electron-withdrawing group from the activated nitrile. nih.gov
Adapting this methodology for 3-aminothiophene synthesis would necessitate a fundamental change in starting materials. One hypothetical adaptation could involve using a β-ketonitrile that already contains a protected amine or a precursor group at the appropriate position. However, the synthesis of 3-aminothiophenes is generally considered more challenging and is less documented than the synthesis of their 2-amino counterparts. researchgate.net
Condensation and Cyclization Methodologies for Thiophene Ring Construction
Beyond the Gewald reaction, several other condensation and cyclization strategies exist for constructing the thiophene ring, which could be theoretically adapted for the synthesis of 4-(difluoromethyl)thiophen-3-amine.
Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. nih.gov To apply this to the target molecule, one would require a suitably substituted 1,4-dicarbonyl precursor bearing the necessary difluoromethyl and protected amine functionalities at the correct positions.
Fiesselmann Thiophene Synthesis: This approach offers more flexibility by reacting thioglycolic acid derivatives with β-ketoesters or 1,3-dicarbonyl compounds. This could potentially allow for the construction of the 3-aminothiophene ring system if the appropriate precursors are designed.
Hinsberg Thiophene Synthesis: This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal) with diethyl thiodiacetate. By modifying the starting dicarbonyl and the thiodiacetate components, one could envision a route to the desired substitution pattern.
These methods, while fundamental in thiophene chemistry, would require the synthesis of complex and highly functionalized acyclic precursors, which may present its own set of synthetic challenges.
Multi-Component Reactions for Substituted Aminothiophenes
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.org The Gewald reaction is a prime example of an MCR used for thiophene synthesis. organic-chemistry.orgorganic-chemistry.org Other MCRs, while not all directly yielding thiophenes, illustrate the power of this approach for building heterocyclic systems.
For instance, the Asinger reaction and its variants are four-component reactions that produce 3-thiazolines from ketones, ammonia (B1221849), and sulfur. nih.govnih.gov While this yields a different heterocycle, the principles of combining multiple simple starting materials to rapidly build complexity are relevant. A bespoke MCR could theoretically be designed for this compound by selecting starting materials that contain the requisite difluoromethyl and amino fragments, which would then assemble into the thiophene ring in a single pot.
Convergent and Divergent Synthetic Routes to this compound
The synthesis of the target molecule can be approached through two primary strategies: a convergent approach, where the thiophene ring is functionalized in the final stages, or a divergent approach, where a pre-functionalized building block is used to construct the ring.
Late-Stage Difluoromethylation on Pre-formed Thiophenes
A highly attractive convergent strategy involves the introduction of the difluoromethyl group onto a pre-existing 3-aminothiophene scaffold. This "late-stage" functionalization is a major focus in medicinal chemistry as it allows for the rapid diversification of complex molecules. rsc.orgrsc.org Recent advances have provided several powerful methods for C-H difluoromethylation:
Radical Difluoromethylation: Minisci-type reactions using a radical difluoromethyl source can be used to functionalize heteroaromatics. rsc.orgresearchgate.net Reagents such as zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂) or others that generate the •CF₂H radical could potentially be used to functionalize a protected 3-aminothiophene derivative. The regioselectivity of this addition would be a critical factor. nih.govrsc.org
Metal-Catalyzed Cross-Coupling: If a 3-amino-4-halothiophene derivative (e.g., bromo- or iodo-) is available, a transition-metal-catalyzed cross-coupling reaction could be employed. rsc.org This involves coupling the halothiophene with a difluoromethyl-containing reagent, such as a copper-CF₂H complex. researchgate.net
This approach benefits from the potential availability of various substituted 3-aminothiophenes, allowing for the synthesis of diverse analogs.
Introduction of the Amine Functionality into Difluoromethylated Thiophenes
An alternative convergent route involves starting with a thiophene ring that already contains the difluoromethyl group at the C4 position and then introducing the amine group at C3. However, the direct introduction of an amino group onto an existing thiophene ring can be challenging. nih.gov Potential methods include:
Nitration and Reduction: A common method for introducing an amine group to an aromatic ring is through electrophilic nitration followed by reduction of the resulting nitro group. The 4-(difluoromethyl)thiophene would first be nitrated, hopefully with selectivity for the C3 position, and the resulting nitrothiophene would then be reduced to the desired 3-amine using standard conditions (e.g., SnCl₂, H₂/Pd).
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction could be used if a 3-halo-4-(difluoromethyl)thiophene precursor were synthesized. This precursor could then be coupled with an ammonia surrogate or a protected amine to install the C3-N bond.
A significant challenge in this area is the potential instability of free N-difluoromethyl amines, which has hampered some synthetic efforts involving these motifs. nih.gov
One-Pot and Sequential Transformations for Integrated Synthesis
To improve efficiency and reduce the number of purification steps, one-pot or sequential (tandem) reactions are highly desirable. organic-chemistry.orgrsc.org Such a strategy for this compound could integrate the formation of the heterocyclic ring with the introduction of one or both of the key functional groups.
For example, a hypothetical one-pot process could begin with the components of a modified Gewald or Fiesselmann synthesis to form a 3-aminothiophene intermediate in situ. Without isolation, a late-stage difluoromethylation reagent could be added to the same reaction vessel to complete the synthesis of the final product. rsc.orgacs.org This approach demands that the reaction conditions for each step be compatible, which is a significant but often surmountable challenge. The development of such an integrated synthesis would represent a highly efficient route to this valuable chemical scaffold.
Optimization of Reaction Conditions and Process Development for Scalability
The efficient synthesis of substituted aminothiophenes, including those bearing electron-withdrawing groups like the difluoromethyl moiety, is often achieved through the Gewald reaction. wikipedia.orgorganic-chemistry.orgthieme-connect.de This one-pot, three-component reaction typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur, catalyzed by a base. wikipedia.orgorganic-chemistry.orgthieme-connect.de The optimization of reaction parameters is crucial for achieving high yields and purity, particularly when scaling up the process for industrial applications.
Key parameters that are often optimized include the choice of catalyst, solvent, and reaction temperature. For instance, the use of L-proline as a green and cost-effective catalyst has been shown to be effective in the Gewald reaction, with optimal conditions identified as 10 mol% of the catalyst in DMF at 60°C. organic-chemistry.org Microwave irradiation has also been employed to accelerate the reaction and improve yields. wikipedia.org
The nature of the reactants also plays a significant role. Malononitrile, for example, tends to be more reactive than cyanoacetate (B8463686) in the Gewald reaction. organic-chemistry.org The choice of the carbonyl compound is also critical. While cyclic ketones like cyclohexanone (B45756) generally provide good yields, more strained cyclic ketones can lead to lower efficiencies. organic-chemistry.org For the synthesis of 4-aryl-3-cyano-2-aminothiophenes, a stepwise Gewald approach has been developed, which involves the initial Knoevenagel condensation of aryl methyl ketones with malononitrile, followed by bromination and subsequent cyclization with sodium hydrosulfide. tubitak.gov.trresearchgate.net
Catalyst Systems and Ligand Design for Enhanced Efficiency
The synthesis of aminothiophenes can also be achieved through the palladium-catalyzed amination of halothiophenes, a reaction that is highly dependent on the catalyst system and ligand design. For electron-deficient halothiophenes, which would be analogous to a precursor for this compound, ligands such as BINAP have been shown to yield the best results. researchgate.net The use of P(t-Bu)3 as a ligand has also been demonstrated to be effective for the coupling of various five-membered heterocyclic halides. acs.org
The development of new ligands has been instrumental in expanding the scope and efficiency of palladium-catalyzed aminations. For instance, the hindered Josiphos family of ligands has shown remarkable activity in the C-N coupling of primary amines with aryl chlorides and bromides, even enabling the use of ammonia to form primary arylamines. nih.gov Furthermore, monodentate N-substituted heteroarylphosphines, such as the cataCXium P ligands, have proven to be excellent in the palladium-catalyzed amination of both activated and deactivated chloroarenes under mild conditions. nih.gov
The choice of the palladium precursor and the ligand is critical for optimizing the reaction. Studies have shown that for the amination of 3-bromothiophene (B43185) with N-methylaniline, the fastest reactions occurred with the Pd(I) dimer, [PdBr(PtBu3)]2. acs.org For the amination of other halogenated heterocycles, the combination of palladium trifluoroacetate (B77799) and PtBu3 was found to be most effective. acs.org
| Catalyst System | Ligand | Substrate Type | Key Advantages |
| Palladium / BINAP | BINAP | Electron-deficient halothiophenes | High yields for electron-deficient substrates researchgate.net |
| Palladium / P(t-Bu)3 | P(t-Bu)3 | Furan, indole, thiazole (B1198619) halides | Broad applicability for various heterocycles acs.org |
| Palladium / Josiphos | Hindered Josiphos | Aryl chlorides and bromides | High activity, enables use of ammonia nih.gov |
| Palladium / cataCXium P | N-arylindolylphosphines | Activated and deactivated chloroarenes | High turnover numbers, mild conditions nih.gov |
| [PdBr(PtBu3)]2 | P(t-Bu)3 | 3-bromothiophene | Fast reaction rates acs.org |
Solvent Effects and Temperature Control in Selective Synthesis
Solvent and temperature are critical parameters that can significantly influence the outcome and selectivity of aminothiophene synthesis. In the Gewald reaction, a variety of solvents have been explored, with polar solvents like DMF often being preferred. organic-chemistry.org The use of environmentally benign solvents is also an area of active research.
Temperature control is essential for managing reaction rates and minimizing the formation of byproducts. In the Gewald reaction, temperatures are typically controlled to ensure the desired product is formed efficiently. wikipedia.org For instance, in the L-proline catalyzed synthesis of 2-aminothiophenes, a temperature of 60°C was found to be optimal. organic-chemistry.org
In palladium-catalyzed aminations, the reaction temperature can often be lowered with the use of more active catalyst systems. The development of third-generation ligands has enabled many of these reactions to be run at room temperature. acs.org
Regioselectivity Challenges in Aminothiophene Functionalization
The functionalization of substituted thiophenes, including the introduction of an amino group, can present significant regioselectivity challenges. The position of the substituent on the thiophene ring directs the position of further functionalization. For 3-substituted thiophenes, electrophilic substitution, such as formylation, can lead to a mixture of products. The regioselectivity of such reactions can be influenced by the nature of the formylating agent. researchgate.net
In the context of synthesizing this compound, controlling the regioselective introduction of the amino group at the 3-position is a key challenge. If starting from a 3-halothiophene derivative, the regioselectivity is predetermined. However, if constructing the ring via a method like the Gewald reaction, the substitution pattern of the starting materials will dictate the final regiochemistry. The synthesis of 3,4-disubstituted-2-aminothiophenes has been achieved through a stepwise Gewald reaction, demonstrating a method to control the substitution pattern. tubitak.gov.trresearchgate.net
The synthesis of polysubstituted 2-aminothiophenes often requires careful planning to achieve the desired isomer. For example, a one-pot, four-component Gewald reaction has been developed for the synthesis of substituted 2-aminothiophenes with coumarin-thiazole scaffolds, highlighting the complexity and potential for regiochemical control in these multicomponent reactions. researchgate.net
Chemical Reactivity and Derivatization Pathways of 4 Difluoromethyl Thiophen 3 Amine
Reactivity of the Amino Group
The primary amine at the C3 position of the thiophene (B33073) ring is a key functional group, serving as a potent nucleophile and a site for a multitude of chemical transformations. Its reactivity is influenced by the electron-donating nature of the thiophene ring and the electron-withdrawing effect of the adjacent difluoromethyl group.
Acylation, Alkylation, and Arylation Reactions
The lone pair of electrons on the nitrogen atom allows for straightforward reactions with various electrophiles.
Acylation: The amino group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used as a protection strategy for the amine during subsequent manipulations of the thiophene ring. For instance, reaction with acetyl chloride in the presence of a base would yield N-(4-(difluoromethyl)thiophen-3-yl)acetamide. Trifluoromethanesulfonic acid (TfOH) has been noted as a powerful catalyst for acylation reactions under various conditions. mdpi.com
Alkylation: As a primary amine, 4-(difluoromethyl)thiophen-3-amine can be alkylated by alkyl halides. However, these reactions can be challenging to control, often leading to a mixture of mono- and di-alkylated products, and even forming quaternary ammonium (B1175870) salts upon further alkylation. libretexts.orgmasterorganicchemistry.com The nucleophilicity of the amine product is often higher than the starting material, promoting over-alkylation. masterorganicchemistry.com Self-limiting alkylation strategies using N-aminopyridinium salts have been developed to selectively synthesize secondary amines. acs.org
Arylation: N-arylation can be achieved through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide. The choice of reaction conditions, particularly the base, is critical to favor N-arylation over competitive C-C coupling at the thiophene ring. researchgate.net
Table 1: Representative Reactions of the Amino Group
| Reaction Type | Reagent Class | Product Class | General Conditions |
|---|---|---|---|
| Acylation | Acyl Halides, Anhydrides | Amides | Base (e.g., Pyridine, Triethylamine) |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Base (e.g., K₂CO₃, Cs₂CO₃) |
| Arylation | Aryl Halides/Triflates | N-Aryl Amines | Palladium Catalyst, Ligand, Base |
Formation of Amine-Derived Functional Groups
Beyond simple N-alkylation or N-acylation, the amino group is a precursor to a wide array of other nitrogen-containing functional groups. Reaction with sulfonyl chlorides yields stable sulfonamides. Other potential transformations include the formation of ureas (via reaction with isocyanates) or thioureas (via reaction with isothiocyanates), significantly expanding the molecular diversity accessible from this starting material. The synthesis of α,α-difluoromethylene amines from thioamides using silver fluoride (B91410) has been reported as a valuable method for creating related structures. acs.org
Coupling Reactions Involving the Amino Moiety
The amino group can directly participate in various coupling reactions. Heterobifunctional crosslinkers, such as those containing a succinimidyl ester, react with the amine to form stable amide bonds, a technique often used for biomolecular immobilization. researchgate.net In the context of metal-catalyzed reactions, the conditions dictate the site of reactivity. While palladium catalysis with specific bases can promote direct C-H arylation on the thiophene ring, other conditions can lead to the amination reaction (N-arylation), where the amine itself couples with an aryl halide. researchgate.net One-pot, three-component reactions involving α-amino ketones, indoles, and perbromomethane have also been developed to construct complex heterocyclic frameworks by forming new C=N, C-C, and N-Br bonds in a single step. frontiersin.org
Transformations of the Thiophene Ring System
The thiophene ring itself is a reactive platform, susceptible to a range of transformations that allow for further functionalization. The electronic properties of the incumbent amino and difluoromethyl groups play a crucial role in directing the regioselectivity of these reactions.
Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Nucleus
The reactivity of the thiophene ring towards electrophilic substitution is heavily influenced by its substituents. The 3-amino group is a powerful activating group and directs incoming electrophiles to the C2 and C5 positions. Conversely, the 4-difluoromethyl group is moderately electron-withdrawing, which deactivates the ring, particularly the adjacent C5 position. vulcanchem.com Therefore, electrophilic substitution is most likely to occur at the C2 position, which is activated by the amino group and less influenced by the deactivating -CF2H group. Substitution at the C5 position is also possible but expected to be less favorable. vulcanchem.com
Nucleophilic aromatic substitution typically requires a leaving group (like a halogen) and strong activation by electron-withdrawing groups. Halogenated derivatives of this compound could potentially undergo nucleophilic substitution with various nucleophiles.
Metallation and Cross-Coupling Reactions at Thiophene Ring Positions
Modern synthetic chemistry offers powerful tools for functionalizing the thiophene ring through metallation and cross-coupling reactions.
Metallation: Directed ortho-metallation is a viable strategy. By analogy with similar systems, protecting the amino group (e.g., as an acetanilide) followed by treatment with a strong base like lithium diisopropylamide (LDA) could achieve selective deprotonation (lithiation) at the C2 position. The resulting organolithium species can then be quenched with a variety of electrophiles.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at specific positions on the thiophene ring.
Direct C-H Arylation: Research on the closely related 3-amino-4-methylthiophene has shown that direct arylation with aryl bromides occurs with high regioselectivity at the C2 position. researchgate.net This reaction proceeds efficiently using a palladium catalyst and potassium acetate (B1210297) as the base, which crucially suppresses the competing N-arylation side reaction. researchgate.net
Suzuki and Stille Couplings: Halogenated derivatives of this compound would be excellent substrates for Suzuki-Miyaura coupling (with boronic acids) nih.gov or Stille coupling (with organostannanes). acs.org These reactions provide reliable routes to introduce aryl, heteroaryl, or vinyl groups.
Sonogashira Coupling: The introduction of alkynyl groups can be achieved via Sonogashira coupling of a halo-substituted thiophene with a terminal alkyne, catalyzed by palladium and copper complexes. acs.orgacs.org
Table 2: Key Cross-Coupling Reactions for Thiophene Ring Functionalization
| Reaction Name | Substrate | Coupling Partner | Catalyst System | Product Feature |
|---|---|---|---|---|
| Direct C-H Arylation | C-H bond (e.g., at C2) | Aryl Halide | Pd Catalyst, Base (e.g., KOAc) | C-Aryl bond |
| Suzuki-Miyaura | Thiophene-Halide | Boronic Acid/Ester | Pd Catalyst, Base | C-Aryl/Vinyl bond |
| Stille | Thiophene-Halide | Organostannane | Pd Catalyst | C-Aryl/Vinyl/Alkyl bond |
| Sonogashira | Thiophene-Halide | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | C-Alkynyl bond |
| Hiyama | Thiophene-Halide | Organosilane | Pd Catalyst, Fluoride source | C-Aryl/Alkyl/Vinyl bond |
Ring-Opening and Rearrangement Processes
The thiophene ring, while aromatic, is susceptible to a variety of ring-opening and rearrangement reactions under specific conditions. These transformations are often driven by the relief of ring strain or the formation of more stable intermediates. For this compound, the substituents—an amino group and a difluoromethyl group—significantly influence which of these pathways are favored.
One potential pathway involves reactions initiated by difluorocarbene. Research on cyclic thioethers has shown that difluorocarbene can induce a ring-opening difluoromethylation-halogenation sequence. This process proceeds through the formation of a sulfonium (B1226848) ylide intermediate, which, upon protonation and subsequent attack by a halide ion, leads to the cleavage of a carbon-sulfur bond. While this has been demonstrated on other cyclic thioethers, it suggests a plausible reactivity pattern for the thiophene sulfur in this compound under similar carbene-generating conditions.
Furthermore, studies on substituted thienopyridazines have demonstrated that the thiophene ring can undergo cleavage and subsequent rearrangement in the presence of nucleophiles like N'-(aryl)benzothiohydrazides. nih.govdntb.gov.ua This type of reaction proceeds through a formal [4+1] annulation, leading to complex heterocyclic systems. nih.gov Such reactivity highlights the potential for the this compound scaffold to be a precursor in one-pot syntheses of novel fused heterocyclic structures. nih.gov The specific electronic influence of the difluoromethyl and amino groups would modulate the susceptibility of the thiophene ring to such nucleophilic attacks and subsequent rearrangements.
Chemical Behavior of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is a critical functionality that imparts unique chemical and physical properties to the molecule. It is often considered a lipophilic bioisostere of hydroxyl or thiol groups. nih.gov
Influence on Adjacent Functionalities and Overall Molecular Reactivity
The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This electronic pull has several significant consequences for the molecule's reactivity. Firstly, it decreases the electron density of the thiophene ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted thiophene. This deactivating effect can also influence the regioselectivity of such reactions.
Secondly, the electron-withdrawing nature of the CF₂H group reduces the basicity of the adjacent 3-amino group. This modulation of pKa is a crucial consideration in medicinal chemistry, as it affects the ionization state of the molecule under physiological conditions, thereby influencing its solubility, membrane permeability, and interaction with biological targets. acs.org The CF₂H group provides a more moderate electron-withdrawing effect compared to the trifluoromethyl (CF₃) group, offering a nuanced tool for fine-tuning molecular properties.
Reactions Involving the C-H Bond of the Difluoromethyl Group
The single C-H bond within the difluoromethyl group is a site for potential chemical modification. This bond is activated by the adjacent fluorine atoms, making it susceptible to radical abstraction. The generation of a difluoromethyl radical (•CF₂H) is a known strategy in organic synthesis. jlu.edu.cn For instance, photoredox catalysis using an organic photocatalyst can trigger the direct C-H difluoromethylation of heterocycles, using reagents like sodium difluoromethanesulfonate as the CF₂H radical source under mild conditions with oxygen as a green oxidant. nih.gov
This inherent reactivity suggests that this compound could participate in radical-mediated C-C or C-heteroatom bond-forming reactions, initiated by the abstraction of the hydrogen atom from the CF₂H group. Such transformations would allow for the further elaboration of the difluoromethyl substituent, converting it into a more complex functional group. Transition-metal-catalyzed C-H activation is another powerful strategy that has been applied to functionalize C-H bonds, including those in fluoroalkyl groups. acs.orgacs.org
Hydrogen Bonding Properties and Their Implications for Chemical Interactions
Hydrogen bonding plays a pivotal role in molecular recognition and self-assembly. This compound possesses multiple sites capable of participating in hydrogen bonds. The primary amine (-NH₂) group is a classic hydrogen bond donor.
Concurrently, the fluorine atoms of the difluoromethyl group can act as weak hydrogen bond acceptors. chemistryviews.org While more feeble than conventional hydrogen bonds with oxygen or nitrogen, these C-F•••H-X interactions can be significant, particularly within constrained environments like protein binding pockets. chemistryviews.orgrsc.org The propensity for fluorine to act as a hydrogen bond acceptor is a subject of ongoing study, but evidence shows that moieties like CHF₂ can form such bonds. chemistryviews.orgnih.gov Additionally, the sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor, typically interacting with the π-electron system of the ring rather than through its lone pairs. rsc.org This complex interplay of a strong donor (NH₂) and multiple weak acceptors (F, S, π-system) defines the molecule's interaction profile, influencing its conformation, crystal packing, and binding to biological macromolecules.
Synthesis of Advanced Derivatives and Conjugates
Modification for Bioisosteric Replacement and Pharmacophore Development
In medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties (bioisosterism) is a key strategy for optimizing drug candidates. sci-hub.seinformahealthcare.comcambridgemedchemconsulting.com The thiophene ring itself is frequently used as a bioisostere for a phenyl ring, offering different electronic properties and metabolic profiles. nih.gov
The this compound scaffold is a valuable starting point for creating advanced derivatives. The difluoromethyl group is particularly noteworthy as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, capable of acting as a hydrogen bond donor while increasing lipophilicity and metabolic stability. nih.govprinceton.edu This can be a crucial modification to overcome issues like rapid metabolic oxidation of alcohol functionalities in drug candidates. princeton.edu
The development of a pharmacophore model—an abstract three-dimensional representation of the key features responsible for a molecule's biological activity—is essential for rational drug design. mdpi.commdpi.com Starting with this compound, synthetic modifications can be made to either the amino group or the thiophene ring to probe structure-activity relationships. For example, acylation or alkylation of the amine can introduce new interaction points, while substitution on the thiophene ring can modulate the electronic properties and orientation of the molecule within a binding site. The strategic introduction of fluorinated groups is a common tactic to develop novel hydrogen bonding interactions or improve metabolic stability. sci-hub.senih.gov The combination of the thiophene core and the unique difluoromethyl group makes this compound a versatile platform for generating new chemical entities with tailored pharmacological profiles.
Introduction of Diverse Chemical Scaffolds onto the Core Structure
The functionalization of this compound can be systematically approached by targeting its reactive sites—the amine group and the thiophene ring—to introduce a wide array of chemical scaffolds. This derivatization is crucial for tuning the molecule's physicochemical properties for various applications.
Amine Group Derivatization: The primary amine is a versatile handle for introducing new functionalities. Standard reactions for primary amines are readily applicable, including acylation, sulfonylation, and alkylation.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields stable amides. This is a common strategy to introduce phenyl, alkyl, or other complex acyl groups. For instance, acylation with trifluoroacetic anhydride (B1165640) is a known method for derivatizing primary amines for analysis. iu.edu
Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, produces sulfonamides. This reaction is valuable for installing groups that can alter solubility and biological activity. The electrochemical oxidative coupling of amines with thiols to form sulfonamides represents a modern, environmentally benign approach. tue.nl
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form silyl (B83357) derivatives, which is particularly useful for increasing volatility for gas chromatography analysis. iu.edunih.gov
Formation of Heterocycles: The amine group can act as a nucleophile in condensation reactions with various electrophiles to construct new heterocyclic rings fused to or substituted on the thiophene core.
Thiophene Ring Functionalization: The difluoromethyl group is moderately electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene but directs substitution to specific positions. Computational analysis suggests that electrophilic substitution is most likely to occur at the C5 position, which is para to the amine group and meta to the difluoromethyl group. vulcanchem.com
Halogenation: Electrophilic halogenation, for example using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can introduce a halogen atom at the C5 position. This halogenated intermediate is a key platform for further diversification.
Palladium-Catalyzed Cross-Coupling: The resulting 5-halo-4-(difluoromethyl)thiophen-3-amine can be utilized in a variety of palladium-catalyzed cross-coupling reactions. youtube.comyoutube.comyoutube.com These reactions are fundamental to modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or vinyl groups.
Stille Coupling: Reaction with organostannanes provides another route to append various organic fragments.
Heck Coupling: Reaction with alkenes can be used to install alkenyl substituents.
Buchwald-Hartwig Amination: This reaction allows for the introduction of a second, different amine group at the C5 position.
The following interactive table summarizes potential derivatization pathways for introducing diverse scaffolds onto the this compound structure.
Exploration of Polymeric or Supramolecular Assemblies
The unique combination of a polymerizable heterocycle (thiophene), a hydrogen-bonding group (amine), and a polar, fluorine-containing substituent makes this compound an intriguing building block for advanced materials.
Polymeric Assemblies: Polythiophenes are a well-studied class of conducting polymers. The thiophene ring of this compound can undergo oxidative polymerization, typically via electrochemical methods or with chemical oxidants, to form a polythiophene backbone. dtic.miltaylorfrancis.com The polymerization is expected to proceed via α,α-linkages between the C2 and C5 positions of the thiophene rings. dtic.mil
The resulting polymer, poly[this compound], would feature alternating difluoromethyl and amine substituents along the conjugated backbone. These substituents would profoundly impact the polymer's properties:
Electronic Properties: The electron-withdrawing difluoromethyl group and the electron-donating amine group would create a push-pull electronic structure, potentially narrowing the polymer's bandgap, which is a desirable trait for applications in organic electronics. rsc.org
Morphology and Solubility: The substituents would disrupt the planarity and packing of the polymer chains, likely increasing solubility in organic solvents compared to unsubstituted polythiophene. taylorfrancis.com
Interchain Interactions: The amine groups can participate in interchain hydrogen bonding, influencing the solid-state morphology and charge transport properties.
Supramolecular Assemblies: Beyond covalent polymers, the molecule is well-suited for forming ordered, non-covalent supramolecular structures. uh.edu These assemblies are governed by specific intermolecular interactions.
Hydrogen Bonding: The primary amine group is a hydrogen bond donor and acceptor. youtube.com Derivatization of the amine to a urea (B33335) or amide can create more robust and directional hydrogen-bonding motifs. These interactions can drive the self-assembly of molecules into well-defined nanostructures like fibers, ribbons, or sheets. rsc.org
π–π Stacking: The electron-rich thiophene rings can stack on top of one another, an interaction that is crucial for charge transport in organic semiconductor materials.
Research on related thiophene derivatives has shown that the introduction of urea groups can lead to the formation of supramolecular nanobelts with high photocatalytic activity, driven by a combination of hydrogen bonding and π–π stacking. rsc.org Similarly, the self-organization of terthiophene derivatives can be directed by weak hydrogen bonds to form highly ordered 2D layered structures. nih.gov It is therefore highly probable that this compound and its derivatives could be designed to self-assemble into functional materials for applications in catalysis, sensing, or electronics.
Advanced Spectroscopic and Structural Elucidation of 4 Difluoromethyl Thiophen 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 4-(difluoromethyl)thiophen-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a comprehensive understanding of its molecular framework.
High-Resolution 1H, 13C, and 19F NMR for Definitive Structural Assignment
High-resolution 1D NMR spectra (¹H, ¹³C, and ¹⁹F) are fundamental for the initial structural verification of this compound.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene (B33073) ring, the amine (NH₂) protons, and the proton of the difluoromethyl (CHF₂) group. The aromatic protons' chemical shifts and coupling patterns are indicative of their positions on the substituted thiophene ring. The amine protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. A key feature is the signal for the CHF₂ proton, which is anticipated to be a triplet due to coupling with the two fluorine atoms.
The ¹³C NMR spectrum provides information on the carbon skeleton. Signals for the four carbons of the thiophene ring and the carbon of the difluoromethyl group are expected. The carbon attached to the fluorine atoms will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to one-bond C-F coupling. The chemical shifts of the thiophene ring carbons are influenced by the electron-donating amine group and the electron-withdrawing difluoromethyl group.
The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a doublet is expected for the two equivalent fluorine atoms, arising from coupling with the geminal proton of the CHF₂ group. The chemical shift of this signal is characteristic of a difluoromethyl group attached to an aromatic ring.
| Nucleus | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Expected Coupling Constant (J) / Hz |
| ¹H (Aromatic) | 7.0 - 8.0 | d, d | 2-5 (H-H) |
| ¹H (NH₂) | Variable | br s | - |
| ¹H (CHF₂) | 6.5 - 7.5 | t | ~50-60 (H-F) |
| ¹³C (Aromatic) | 100 - 150 | - | - |
| ¹³C (CHF₂) | 110 - 125 | t | ~230-250 (C-F) |
| ¹⁹F (CHF₂) | -110 to -130 | d | ~50-60 (F-H) |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for establishing the precise connectivity and spatial relationships within the molecule. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would confirm the coupling between the adjacent aromatic protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. columbia.edu This is instrumental in assigning the proton signals to their corresponding carbon atoms in the thiophene ring and for the difluoromethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for example, by observing through-space interactions between the difluoromethyl group protons and the adjacent aromatic proton. For derivatives with stereocenters, NOESY is essential for determining the relative stereochemistry.
Solution-State Conformation and Dynamic Processes via NMR
Variable-temperature NMR studies can provide insights into the conformational dynamics of this compound. For example, rotation around the C-N bond of the amine group or the C-C bond connecting the difluoromethyl group to the thiophene ring could be investigated. Changes in the NMR spectra, such as line broadening or the coalescence of signals at different temperatures, can be analyzed to determine the energy barriers for these conformational changes.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Characteristic Absorption Bands and Their Correlation to Functional Groups
The FT-IR and FT-Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its various functional groups.
N-H Stretching : The amine group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes.
C-H Stretching : Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The C-H stretch of the difluoromethyl group may also appear in this region.
C=C Stretching : The stretching vibrations of the carbon-carbon double bonds within the thiophene ring typically appear in the 1400-1600 cm⁻¹ region. jchps.com
C-F Stretching : Strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethyl group are expected in the 1000-1200 cm⁻¹ region.
C-S Stretching : The C-S stretching vibration of the thiophene ring is typically observed in the 600-800 cm⁻¹ region. iosrjournals.org
N-H Bending : The bending vibration of the amine group is expected around 1600 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C=C (Thiophene Ring) | Stretch | 1400 - 1600 | Medium to Strong |
| N-H (Amine) | Bend | ~1600 | Medium |
| C-F (Difluoromethyl) | Stretch | 1000 - 1200 | Strong |
| C-S (Thiophene Ring) | Stretch | 600 - 800 | Weak to Medium |
Vibrational Mode Assignments and Fermi Resonance Analysis
A detailed analysis of the vibrational spectra, often aided by computational methods such as Density Functional Theory (DFT), allows for the precise assignment of each observed band to a specific vibrational mode of the molecule. This includes not only stretching and bending modes but also torsional and out-of-plane bending modes.
Fermi resonance, an interaction between a fundamental vibrational mode and an overtone or combination band of similar energy, can lead to shifts in band positions and changes in intensity. In thiophene and its derivatives, Fermi resonances involving C-H stretching and bending modes have been observed. acs.org A thorough analysis of the vibrational spectra of this compound would require consideration of potential Fermi resonances to accurately interpret the observed spectral features.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio upon ionization. For this compound, high-resolution and tandem mass spectrometry techniques are particularly insightful.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. acs.orgnih.govdtic.mil For this compound (C₅H₅F₂NS), the expected exact mass can be calculated with high precision, allowing for its unambiguous identification in complex mixtures.
Upon electron impact ionization, substituted thiophenes are known to undergo well-defined fragmentation processes. rsc.org The resulting mass spectra typically show a prominent molecular ion peak, which is crucial for confirming the molecular weight. rsc.org The fragmentation patterns of substituted thiophenes are influenced by the nature and position of the substituents. rsc.orgresearchgate.net For this compound, key fragmentation pathways would likely involve the loss of the difluoromethyl group or cleavage of the thiophene ring.
Expected Fragmentation Data for this compound:
| Fragment Ion | Proposed Structure/Loss | Expected m/z |
| [M]⁺• | Molecular Ion | 149.01 |
| [M - CHF₂]⁺ | Loss of difluoromethyl radical | 98.03 |
| [M - NH₂]⁺ | Loss of amino radical | 133.02 |
| [C₄H₄S]⁺• | Thiophene radical cation | 84.00 |
| [C₃H₃S]⁺ | Thienyl cation | 71.00 |
Note: The m/z values are nominal and would be determined with high accuracy in an HRMS experiment.
The analysis of the isotopic pattern, particularly the contribution from the ³⁴S isotope, would further corroborate the presence of sulfur in the molecule.
Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of complex molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This technique would be particularly valuable for characterizing derivatives of this compound, where the core moiety is further functionalized.
In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of a derivative would be isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern would provide information about the nature and location of the substituents. For instance, the fragmentation of an amide derivative would likely show characteristic losses of the acyl group, providing evidence for the modification of the amine functionality. The fragmentation pathways of benzothiophene (B83047) radical cations have been studied, offering insights into the stability and cleavage of the thiophene ring system under mass spectrometric conditions. nih.gov
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related substituted thiophene structures allows for informed predictions. iucr.orgnih.govnih.gov
The crystal structure of a this compound derivative would reveal the planarity of the thiophene ring. In many substituted thiophenes, the core ring is virtually planar. iucr.org The geometry around the sulfur atom and the bond lengths and angles within the thiophene ring would be of key interest. The orientation of the difluoromethyl and amine substituents relative to the thiophene ring would also be determined. For instance, in a related structure, the thiophene ring was found to be twisted with respect to an adjacent aromatic ring. nih.gov
Predicted Crystallographic Parameters for a Derivative of this compound:
| Parameter | Predicted Value/Observation |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Thiophene Ring | Essentially planar |
| C-S Bond Lengths | ~1.7 Å |
| C-C Bond Lengths (in ring) | ~1.37-1.44 Å |
| C-N Bond Length | ~1.4 Å |
| C-CF₂H Bond Length | ~1.5 Å |
Note: These are generalized predictions based on known structures of substituted thiophenes.
The solid-state packing of this compound and its derivatives would be governed by a variety of intermolecular interactions. The primary amine group is capable of forming strong hydrogen bonds (N-H···N or N-H···O, for example), which would likely dominate the crystal packing. nih.govnih.gov These hydrogen bonds can lead to the formation of specific motifs, such as chains or dimers. nih.govnih.gov
Co-crystallization of a bioactive molecule with its biological target, such as an enzyme or receptor, provides invaluable insights into the binding mode and key interactions responsible for its activity. While no specific co-crystallization studies involving this compound with a non-human biological target are reported, this technique remains a powerful tool in drug discovery and development.
Should a derivative of this compound show activity against a specific non-human biological target, X-ray crystallography of the co-crystal would reveal the precise orientation of the ligand within the binding site. nih.gov This would allow for the identification of crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein. Such structural information is fundamental for structure-based drug design, enabling the rational optimization of the ligand to improve its potency and selectivity.
Theoretical and Computational Investigations of 4 Difluoromethyl Thiophen 3 Amine
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov For 4-(Difluoromethyl)thiophen-3-amine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are crucial as the geometry of a molecule dictates many of its physical and chemical properties.
A hypothetical data table for the optimized molecular geometry of this compound, which could be generated from DFT calculations, is presented below.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Note: This data is illustrative and not based on actual experimental or computational results.)
| Parameter | Value |
| Bond Lengths (Å) | |
| C-S | 1.72 |
| C=C | 1.38 |
| C-C | 1.45 |
| C-N | 1.40 |
| C-C(F2H) | 1.51 |
| C-F | 1.36 |
| C-H (thiophene) | 1.08 |
| N-H | 1.01 |
| C-H (difluoromethyl) | 1.09 |
| **Bond Angles (°) ** | |
| C-S-C | 92.5 |
| S-C=C | 111.0 |
| C=C-C | 112.5 |
| C-C-N | 125.0 |
| C-C-C(F2H) | 123.0 |
| F-C-F | 108.0 |
| H-N-H | 115.0 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.comtaylorandfrancis.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Softness (S): The reciprocal of chemical hardness. Soft molecules are more polarizable and reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
A hypothetical data table for the FMO energies and global reactivity descriptors is shown below.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors of this compound (Note: This data is illustrative and not based on actual experimental or computational results.)
| Parameter | Value (eV) |
| EHOMO | -5.8 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
| Global Reactivity Descriptors | |
| Electronegativity (χ) | 3.5 |
| Chemical Hardness (η) | 2.3 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 2.66 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation and charge transfer between different parts of the molecule. researchgate.netscirp.orgnih.gov
For this compound, NBO analysis could reveal the nature of the bonds within the thiophene (B33073) ring, the C-N bond, and the C-CF2H bond. It would also quantify the delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into antibonding orbitals, which contributes to the molecule's stability. The analysis provides "natural charges" on each atom, which can give a more chemically intuitive picture of the charge distribution than other methods. nih.gov
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netuni-muenchen.de It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. researchgate.net Different colors on the MEP map indicate different values of the electrostatic potential. Typically, red regions represent negative potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net
For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a likely site for electrophilic attack. The difluoromethyl group, being electron-withdrawing, would likely lead to a region of positive potential on the adjacent carbon atom.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling can be used to simulate chemical reactions and explore their mechanisms in detail.
By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.
For reactions involving this compound, such as electrophilic substitution on the thiophene ring or reactions at the amine group, computational simulations could be used to predict the regioselectivity and stereoselectivity of the products. This information is invaluable for designing synthetic routes and understanding the reactivity of the molecule.
Kinetic and Thermodynamic Considerations of Synthetic Processes
The synthesis of this compound involves the introduction of an amine group and a difluoromethyl group onto a thiophene ring. The kinetic and thermodynamic viability of synthetic routes are paramount for efficient production. Generally, the synthesis of substituted thiophenes can be achieved through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base nih.gov. Another common method is the Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds and a sulfur source nih.gov.
For the specific case of this compound, a plausible synthetic strategy would involve the formation of a thiophene ring with appropriate precursors already bearing or being amenable to the introduction of the difluoromethyl and amino functionalities. The reaction conditions, such as temperature, solvent, and catalyst, would significantly influence the reaction kinetics. For instance, some reactions may require elevated temperatures to overcome the activation energy barrier, while others might proceed efficiently at room temperature mdpi.com.
A hypothetical reaction pathway could involve the Suzuki-Miyaura cross-coupling to introduce the difluoromethyl group, a method that has been successfully used for the arylation of thiophene derivatives mdpi.com. The kinetic and thermodynamic parameters for such a reaction would be influenced by the choice of catalyst, base, and solvent.
Table 1: General Factors Influencing Kinetic and Thermodynamic Parameters in Thiophene Synthesis
| Factor | Kinetic Influence | Thermodynamic Influence |
| Temperature | Affects reaction rate; higher temperatures generally increase the rate. | Can shift the equilibrium position based on the reaction's enthalpy change (ΔH). |
| Catalyst | Lowers the activation energy, increasing the reaction rate. | Does not affect the overall thermodynamics (ΔG) of the reaction. |
| Solvent | Can influence reaction rates by stabilizing transition states. | Can affect the relative stabilities of reactants, intermediates, and products. |
| Reactant Concentration | Higher concentrations generally lead to faster reaction rates. | Affects the position of equilibrium according to Le Chatelier's principle. |
Computational Insights into Regioselectivity and Stereoselectivity
Computational chemistry offers powerful tools to predict and understand the regioselectivity and stereoselectivity of chemical reactions, which is particularly relevant for the synthesis of a specifically substituted compound like this compound rsc.org. The substitution pattern on the thiophene ring is crucial for its biological activity.
Regioselectivity: The introduction of substituents at specific positions on the thiophene ring is a key challenge. For electrophilic aromatic substitution reactions on a thiophene ring, the position of substitution is governed by the electronic properties of the existing substituents. The difluoromethyl group is an electron-withdrawing group, which would direct incoming electrophiles to specific positions on the thiophene ring. Conversely, the amino group is an electron-donating group. The interplay of these two groups would determine the final regiochemical outcome. Density Functional Theory (DFT) calculations can be used to model the transition states of different reaction pathways, allowing for the prediction of the most likely regioisomer to be formed rsc.org.
Stereoselectivity: While this compound itself is not chiral, derivatives of it could be. In such cases, controlling the stereochemistry would be critical. Computational methods can be used to model the interaction of reactants with chiral catalysts or auxiliaries to predict the stereochemical outcome of a reaction. By calculating the energies of the diastereomeric transition states, the enantiomeric excess (ee) or diastereomeric excess (de) of a reaction can be estimated.
Structure-Activity Relationship (SAR) and Ligand-Target Modeling
The exploration of Structure-Activity Relationships (SAR) and ligand-target interactions is fundamental in drug discovery. Although specific preclinical data for this compound is not publicly available, the following sections outline the computational methodologies that would be applied to investigate its potential biological activity.
Pharmacophore Modeling and Virtual Screening Approaches (excluding human clinical data)
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity nih.gov. For this compound and its derivatives, a pharmacophore model could be developed based on a set of known active compounds targeting a particular non-human biological target. This model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
Once a pharmacophore model is established, it can be used as a query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. This approach has been successfully applied to identify potential inhibitors for various targets using thiophene-containing compounds nih.gov.
Virtual screening is another powerful computational tool that can be used to identify potential hit compounds from large libraries nih.gov. This can be done through ligand-based or structure-based approaches. In the absence of a known 3D structure of the target, ligand-based virtual screening would rely on the similarity to known active molecules.
Molecular Docking and Dynamics Simulations for Biomolecular Interaction Prediction (on non-human biological targets)
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex nih.gov. For this compound, molecular docking studies could be performed to predict its binding mode and affinity to a specific non-human protein target. The difluoromethyl group and the amino group would be expected to play significant roles in the binding interactions, potentially forming hydrogen bonds or other electrostatic interactions with the protein's active site residues. Studies on other thiophene derivatives have demonstrated the utility of molecular docking in understanding their binding to various protein targets nih.gov.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic and realistic view of the ligand-protein complex. These simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the calculation of binding free energies. MD simulations of thiophene derivatives have been used to investigate the dynamic behavior of ligand-protein complexes and to refine the understanding of their binding interactions.
Table 2: Illustrative Molecular Docking Results for a Hypothetical Thiophene Derivative
| Target Protein (non-human) | Ligand (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues |
| Murine Cyclooxygenase-2 | Thiophene-based inhibitor | -8.5 | Arg120, Tyr355, Ser530 |
| Aspergillus fumigatus CYP51 | Thiophene-based antifungal | -9.2 | Tyr132, His377, Cys449 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives (based on pre-clinical data only)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity acs.org. For derivatives of this compound, a QSAR model could be developed using preclinical data from in vitro or in vivo assays on non-human subjects.
The process involves calculating a set of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature. Statistical methods such as multiple linear regression or partial least squares are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds acs.org. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can also provide a three-dimensional map of the regions where modifications to the molecular structure are likely to improve activity acs.org.
Spectroscopic Property Prediction and Validation
Computational methods can be used to predict the spectroscopic properties of molecules, which can be a valuable tool for their characterization and identification.
NMR Spectroscopy: The ¹H, ¹³C, and ¹⁹F NMR spectra of this compound can be predicted using computational methods such as DFT rsc.org. The chemical shifts are calculated based on the electronic environment of each nucleus. The predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. The presence of the difluoromethyl group would give a characteristic signal in the ¹⁹F NMR spectrum, and its coupling to the adjacent proton on the thiophene ring would be observable in the ¹H NMR spectrum. The synthesis and NMR spectral assignment of other thiophene-substituted monomers have been reported, providing a basis for comparison acs.org.
Infrared (IR) Spectroscopy: The IR spectrum is determined by the vibrational modes of the molecule. Computational methods can calculate these vibrational frequencies, which correspond to the absorption bands in the IR spectrum. The predicted IR spectrum for this compound would show characteristic bands for the N-H stretching of the amine group, C-H stretching of the thiophene ring, and C-F stretching of the difluoromethyl group.
Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)
| Spectroscopy | Predicted Chemical Shift / Wavenumber | Key Functional Group |
| ¹H NMR | δ 6.0-7.5 ppm | Thiophene ring protons |
| δ 3.5-5.0 ppm | Amine protons (NH₂) | |
| δ 6.5-7.5 ppm (triplet) | CHF₂ proton | |
| ¹³C NMR | δ 110-150 ppm | Thiophene ring carbons |
| δ 110-120 ppm (triplet) | CHF₂ carbon | |
| ¹⁹F NMR | δ -90 to -130 ppm (doublet) | CHF₂ fluorine atoms |
| IR | 3300-3500 cm⁻¹ | N-H stretching |
| 3000-3100 cm⁻¹ | C-H stretching (aromatic) | |
| 1000-1200 cm⁻¹ | C-F stretching |
Note: This table contains hypothetical predicted data and should be validated with experimental results.
Computational Prediction of NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structural elucidation. By employing quantum mechanical calculations, primarily Density Functional Theory (DFT), the electronic environment of each nucleus in a molecule can be determined, which in turn governs its chemical shift. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. worktribe.comrsc.org For fluorine-containing compounds, specialized computational approaches are often necessary to achieve high accuracy in predicting ¹⁹F NMR chemical shifts. worktribe.comrsc.orgnih.gov
For a molecule such as this compound, computational methods can provide theoretical values for the ¹H, ¹³C, and ¹⁹F chemical shifts. These predicted spectra can be instrumental in assigning peaks in experimentally obtained NMR spectra and confirming the chemical structure. The calculations typically involve geometry optimization of the molecule to find its most stable conformation, followed by the calculation of the magnetic shielding constants for each atom. These are then referenced to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, to yield the chemical shifts.
Illustrative Data Table for Predicted NMR Chemical Shifts
As no specific computational studies for this compound were found, the following table presents hypothetical data to illustrate the expected output of such a study.
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (N-H) | 4.2 | broad singlet |
| ¹H (C5-H) | 7.1 | doublet |
| ¹H (C2-H) | 6.8 | doublet |
| ¹H (CHF₂) | 6.5 | triplet |
| ¹³C (C3) | 145.0 | singlet |
| ¹³C (C4) | 120.5 | triplet |
| ¹³C (C2) | 123.8 | singlet |
| ¹³C (C5) | 121.2 | singlet |
| ¹³C (CHF₂) | 115.3 | triplet |
| ¹⁹F (CHF₂) | -115.0 | doublet |
Theoretical Vibrational Spectra Calculations for Experimental Data Validation
Theoretical calculations of vibrational spectra, such as infrared (IR) and Raman, are invaluable for the interpretation of experimental spectroscopic data. These calculations, typically performed using DFT methods, can predict the frequencies and intensities of the vibrational modes of a molecule. researchgate.netmdpi.com Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. researchgate.net
By comparing the theoretically predicted vibrational spectrum with an experimentally measured one, chemists can validate the identity and purity of a synthesized compound. researchgate.netmdpi.com For thiophene derivatives, computational studies have demonstrated a good correlation between calculated and experimental vibrational frequencies. nih.gov These theoretical insights allow for a more detailed assignment of the absorption bands in an experimental IR or Raman spectrum.
Illustrative Data Table for Theoretical Vibrational Frequencies
The following table provides a hypothetical set of key vibrational frequencies for this compound, as would be predicted by computational methods.
| Calculated Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| 3450 | Medium | N-H asymmetric stretch |
| 3350 | Medium | N-H symmetric stretch |
| 3105 | Weak | Aromatic C-H stretch |
| 1620 | Strong | N-H scissoring bend |
| 1550 | Strong | Thiophene ring C=C stretch |
| 1480 | Medium | Thiophene ring C=C stretch |
| 1150 | Strong | C-F symmetric stretch |
| 1100 | Strong | C-F asymmetric stretch |
UV-Vis Absorption and Fluorescence Spectra Simulations
Computational methods, particularly time-dependent density functional theory (TD-DFT), can simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. nih.gov These simulations provide information on the electronic transitions between different molecular orbitals, which are responsible for the molecule's interaction with light.
The calculations yield the wavelengths of maximum absorption (λmax) and emission, as well as the corresponding oscillator strengths, which are related to the intensity of the spectral bands. acs.org By examining the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the nature of the electronic transitions can be understood. For instance, in aromatic systems like thiophene, π-π* transitions are common. This information is crucial for understanding the photophysical properties of a compound and for designing molecules with desired optical characteristics.
Illustrative Data Table for Simulated UV-Vis Absorption and Fluorescence Spectra
This table presents hypothetical simulated spectral data for this compound.
| Spectral Property | Predicted Value |
| Maximum Absorption Wavelength (λmax) | 285 nm |
| Molar Absorptivity (ε) at λmax | 8,500 M⁻¹cm⁻¹ |
| Primary Electronic Transition | HOMO -> LUMO (π -> π*) |
| Maximum Fluorescence Emission Wavelength | 350 nm |
| Predicted Fluorescence Quantum Yield | 0.25 |
Biological and Pharmaceutical Research Applications of 4 Difluoromethyl Thiophen 3 Amine Mechanism Oriented
Molecular Target Identification and Engagement
Research into compounds derived from 4-(difluoromethyl)thiophen-3-amine has led to the identification of several key molecular targets, particularly in the realm of oncology. The primary targets identified are receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes and are often dysregulated in cancer.
Investigation of Protein-Ligand Interactions through Biochemical and Biophysical Methods
While direct protein-ligand interaction studies for this compound are not extensively documented, its derivatives have been the subject of detailed investigations. The binding of these derivatives to their target proteins, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is typically characterized using a variety of biochemical and biophysical methods.
Techniques like X-ray crystallography have been employed to elucidate the binding modes of thiophene-based inhibitors within the ATP-binding pocket of kinases. These studies reveal critical interactions, such as hydrogen bonds formed between the amine or other functional groups on the thiophene (B33073) scaffold and key amino acid residues in the hinge region of the kinase domain. For instance, in related anilino-1,4-naphthoquinone inhibitors of EGFR, the carbonyl group forms a crucial hydrogen bond with the methionine 793 residue in the hinge region. nih.gov
Fluorescence polarization (FP) and surface plasmon resonance (SPR) are other powerful biophysical techniques used to quantify the binding affinity and kinetics of ligand-protein interactions. These methods provide valuable data on the association and dissociation rates of the inhibitor, which are critical for understanding its potency and duration of action.
Enzymatic Activity Modulation and Inhibition Mechanism Studies
Derivatives of this compound have been shown to be potent inhibitors of several kinases, primarily acting through competitive inhibition at the ATP-binding site. The inhibitory activity of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against the target enzyme.
For example, a series of dianilinopyrimidines synthesized using a thiophene-3-carboxylic acid methylamide scaffold, closely related to this compound, demonstrated significant inhibitory activity against wild-type EGFR (EGFRwt). One of the most potent compounds in this series, 2-{2-[4-(3-Fluoro-benzoylamino)-phenylamino]-5-trifluoromethyl-pyrimidin-4-ylamino}-thiophene-3-carboxylic acid methylamide (compound 4c ), exhibited an IC50 value of 0.56 µM against the A549 lung cancer cell line. nih.gov Similarly, another study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors, which also utilized a thiophene-amine core, reported a compound with an IC50 value of 0.091 µM against EGFR kinase. nih.gov
In the context of agrochemicals, derivatives of this compound are being investigated as inhibitors of acetolactate synthase (ALS). umn.edu ALS is a key enzyme in the biosynthesis of branched-chain amino acids in plants. umn.edu Herbicides that inhibit ALS bind to the enzyme, preventing substrate access and leading to plant death. nih.gov The inhibitory potency of such compounds is also determined through IC50 values. For instance, the ALS enzyme from a resistant redroot pigweed population showed an I50 value of 208.33 µM for the herbicide pyrithiobac. plos.org
Table 1: Inhibitory Activity of Selected Kinase Inhibitors Derived from Thiophene-Amine Scaffolds
| Compound | Target | Cell Line/Enzyme | IC50 (µM) |
| Compound 4c | EGFR | A549 | 0.56 nih.gov |
| Compound 9u | EGFR | EGFR Kinase | 0.091 nih.gov |
| Compound 3 | EGFR | EGFR Kinase | 0.00396 nih.gov |
| 1,3,4-thiadiazole derivative 28b | VEGFR-2 | VEGFR-2 Enzyme | 0.008 nih.gov |
This table presents data for derivatives and not the subject compound itself.
Receptor Binding Affinity and Ligand-Induced Conformational Changes
The binding of inhibitors derived from this compound to their target receptors induces specific conformational changes that are essential for their inhibitory effect. Molecular docking and molecular dynamics simulations are computational tools used to predict and analyze these changes. nih.gov
These studies suggest that the thiophene ring and its substituents play a crucial role in orienting the molecule within the binding pocket to maximize favorable interactions. The binding event can stabilize an inactive conformation of the kinase, preventing its activation and subsequent signal transduction. For example, molecular modeling of anilino-1,4-naphthoquinone EGFR inhibitors has shown that van der Waals forces are the major contributors to the binding affinity. nih.gov
Role of the Difluoromethyl Moiety in Modulating Bioactivity
The difluoromethyl (CF2H) group is a key feature of this compound that significantly influences its biological properties and those of its derivatives.
Influence on Receptor Binding and Selectivity
The difluoromethyl group is considered a lipophilic hydrogen bond donor. This unique property allows it to act as a bioisostere for other functional groups like hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. This bioisosteric replacement can enhance binding affinity by forming favorable interactions with the target protein that might not be possible with a non-fluorinated analog.
Furthermore, the electron-withdrawing nature of the difluoromethyl group can influence the electronic properties of the entire molecule. This can affect the pKa of nearby functional groups, such as the amine, which in turn can impact its ability to form ionic interactions or hydrogen bonds with the receptor. These subtle electronic modulations can also contribute to the selectivity of the inhibitor for its target kinase over other structurally related kinases.
Impact on Metabolic Stability and Bioavailability (excluding in vivo human data)
One of the most significant advantages of incorporating a difluoromethyl group into a drug candidate is the potential for increased metabolic stability. The carbon-fluorine bond is exceptionally strong, making it less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes in the liver.
Studies on related compounds have shown that the introduction of fluorine atoms can block sites of metabolism, leading to a longer half-life and improved bioavailability. For instance, modifications to certain alicyclic amines to improve metabolic stability have been successful in rat liver microsome assays. nih.gov While specific data for this compound is not available, it is a common strategy in drug design to use fluorination to enhance the metabolic profile of a lead compound. In vitro metabolic stability is often assessed using liver microsomes or hepatocytes, which provide an early indication of a compound's likely clearance in vivo. nih.gov
Conformational Effects and Their Contribution to Biological Recognition
The unique structural features of this compound play a crucial role in its interaction with biological targets. The thiophene ring, a sulfur-containing aromatic heterocycle, provides a rigid scaffold. The sulfur atom within this ring is of particular importance as it can participate in hydrogen bonding, potentially enhancing the binding affinity of the molecule to receptors. nih.gov
Mechanistic Studies of Bioactivity in Model Systems (non-human, non-clinical)
While specific studies on this compound are not extensively documented, the known bioactivities of similar thiophene derivatives allow for informed hypotheses regarding its potential mechanisms of action in non-human, non-clinical models.
Cellular Pathway Perturbation and Molecular Signatures
Based on the activities of other thiophene compounds, this compound is likely to perturb various cellular pathways. Thiophene derivatives have been shown to modulate signaling pathways involved in inflammation and cell proliferation. nih.govmdpi.com For instance, they can influence the activity of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are central to inflammatory processes. mdpi.com The molecular signature of such a compound in cellular assays would likely involve altered expression levels of genes and proteins associated with these pathways. The presence of the difluoromethyl group may enhance the compound's ability to permeate cell membranes, thereby increasing its intracellular concentration and potential for pathway perturbation. nih.gov
Antimicrobial Research: Fungicidal and Bactericidal Mechanisms in Laboratory Strains
The thiophene nucleus is a well-established scaffold in the development of antimicrobial agents. nih.govresearchgate.net The sulfur atom in the thiophene ring is considered crucial for its antimicrobial properties. researchgate.net It is hypothesized that this compound could exhibit both fungicidal and bactericidal activities. The mechanism of action could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The difluoromethyl group could enhance its antimicrobial potency due to fluorine's ability to increase lipophilicity, which may facilitate passage through microbial cell walls.
| Hypothetical Antimicrobial Activity of this compound | | :--- | :--- | | Microorganism | Postulated Mechanism of Action | | Staphylococcus aureus | Inhibition of cell wall synthesis | | Escherichia coli | Disruption of outer membrane integrity | | Candida albicans | Inhibition of ergosterol (B1671047) biosynthesis |
Structure-Mechanism Relationships for Enzyme Inhibition or Target Modulation
The specific arrangement of functional groups in this compound is critical for its potential as an enzyme inhibitor. The amine group can form key hydrogen bonds with amino acid residues in the active site of an enzyme, while the thiophene ring can engage in hydrophobic and π-stacking interactions. The difluoromethyl group can provide additional binding interactions and influence the compound's electronic properties, which can be crucial for inhibiting specific enzymes. For example, in the context of kinase inhibition, the amine group could interact with the hinge region of the ATP-binding site, a common strategy for kinase inhibitors. The structure-activity relationship of related compounds suggests that the electron-withdrawing nature of the difluoromethyl group could be important for inhibitory potency against certain targets. nih.gov
Design Principles for Bioactive Scaffolds
The development of potent and specific bioactive compounds based on the thiophene scaffold requires careful consideration of various design principles.
Strategies for Enhancing Potency and Specificity of Thiophene-based Compounds
Several strategies can be employed to enhance the potency and specificity of thiophene-based compounds like this compound. One key approach is the bioisosteric replacement of phenyl rings with thiophene rings, which can improve physicochemical properties and metabolic stability. nih.gov Further modification of the thiophene scaffold through the introduction of various substituents can fine-tune the biological activity. For instance, the addition of short alkyl or halogen substituents can increase potency and selectivity for specific targets. mdpi.com
Development of Chemical Probes for Biological System Interrogation
Chemical probes are essential tools for dissecting complex biological processes. capes.gov.brepfl.ch The aminothiophene scaffold is a valuable starting point for the design of such probes due to its inherent chemical reactivity and photophysical properties. researchgate.netdiva-portal.org While direct research on this compound as a chemical probe is limited, its structural components suggest significant potential in this area.
The amino group on the thiophene ring provides a reactive handle for the attachment of fluorophores or other reporter groups. This has been demonstrated in the synthesis of environmentally sensitive hemicyanine dyes based on amino(oligo)thiophene donors. nih.gov These dyes exhibit fluorescence in the red and near-infrared regions, making them suitable for cellular imaging with reduced background interference. nih.gov The amino group can also be a key component in reaction-based probes, for example, through the reduction of an azide (B81097) to an amine to trigger a fluorescent signal. nih.gov
The difluoromethyl group can play a crucial role in modulating the properties of a chemical probe. Its introduction can enhance metabolic stability and lipophilicity, which in turn improves cell membrane permeability and bioavailability. nih.govontosight.ai This is a critical consideration for probes designed to function within living cells. Furthermore, the ability of the difluoromethyl group to act as a hydrogen bond donor can lead to more specific and higher-affinity binding to the target biomolecule, enhancing the probe's selectivity and sensitivity. nih.govontosight.ai
The development of fluorescent probes for various biological targets often involves the strategic placement of functional groups that can interact with the analyte of interest. For instance, probes have been designed for the detection of metal ions, reactive oxygen species, and specific amino acids. nih.govgoogle.comrsc.org The combination of the aminothiophene core and the difluoromethyl group in this compound could be leveraged to create novel probes with tailored specificities.
Table 1: Potential Chemical Probe Applications Based on Structural Analogs
| Probe Type | Target Analyte | Role of Aminothiophene Scaffold | Potential Contribution of Difluoromethyl Group |
| Fluorescent Probes | Metal Ions, pH | Core fluorophore structure, reactive site for linker attachment | Modulate pKa, enhance binding affinity through hydrogen bonding |
| Enzyme Activity Probes | Kinases, Phosphatases | Scaffold for inhibitor design, linker attachment point | Enhance target selectivity and binding affinity |
| Bioimaging Agents | Cellular Membranes | Lipophilic core for membrane insertion | Increase lipophilicity and membrane permeability |
Exploration of Fluorinated Aminothiophenes in Chemical Biology Tool Development
The broader class of fluorinated aminothiophenes represents a rich source of building blocks for the development of tools to explore biological systems. The thiophene ring itself is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its bioisosteric relationship with the phenyl ring allows for the modification of existing drug candidates to improve their properties. nih.gov
The introduction of fluorine, and specifically the difluoromethyl group, into the aminothiophene scaffold can significantly impact its biological activity. Research has shown that difluoromethyl-containing compounds can act as potent and selective inhibitors of various enzymes. For example, difluoromethyl-1,3,4-oxadiazoles have been identified as highly selective inhibitors of histone deacetylase 6 (HDAC6). The difluoromethyl group plays a key role in the mechanism of action, leading to a slow-binding, substrate-analog-type inhibition. This high selectivity is crucial for developing therapeutic agents with fewer off-target effects.
Furthermore, aminothiophene derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov For instance, certain ortho-amino thiophene carboxamide derivatives have been designed as dual inhibitors of VEGFR-2 and tubulin polymerization, demonstrating a multi-targeted approach to cancer therapy. nih.gov The substitution pattern on the thiophene ring, including the potential for fluorination, is critical for achieving the desired biological activity. mdpi.com
The development of these biologically active molecules often relies on understanding their structure-activity relationships (SAR). The systematic modification of the aminothiophene core, including the introduction of fluorinated substituents, allows researchers to probe the interactions between the molecule and its biological target, leading to the rational design of more potent and selective compounds.
Table 2: Research Findings on Related Fluorinated and Aminothiophene Compounds
| Compound Class | Biological Target/Application | Key Research Finding |
| Difluoromethyl-1,3,4-oxadiazoles | Histone Deacetylase 6 (HDAC6) | Act as slow-binding, highly selective substrate-analog inhibitors. |
| Difluoromethyl-pyridin-amine derivatives | PI3K/mTOR Kinase | Potent, orally bioavailable, and brain-penetrable dual inhibitors. |
| ortho-Amino thiophene carboxamides | VEGFR-2 and Tubulin | Act as dual inhibitors with anti-proliferative activity against cancer cells. nih.gov |
| Amino(oligo)thiophene-based hemicyanines | Biomembrane Imaging | Environmentally sensitive dyes with fluorescence in the red and near-infrared regions. nih.gov |
Potential Applications Beyond Traditional Pharmaceutical Research
Materials Science and Engineering
The tunability of the electronic and physical properties of thiophene-based molecules makes them a cornerstone of modern materials science. The introduction of both an amine and a difluoromethyl group onto the thiophene (B33073) core offers a dual approach to modulating these properties, opening up possibilities for new functional materials.
Thiophene-based compounds are integral to the field of organic electronics, serving as the active components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.orgnih.govresearchgate.net The performance of these devices is intrinsically linked to the electronic properties of the organic semiconductor, which can be finely tuned through chemical functionalization.
The difluoromethyl group in 4-(difluoromethyl)thiophen-3-amine is expected to act as a moderate electron-withdrawing group. vulcanchem.com This is a crucial feature in the design of organic semiconductors, as the introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve the stability and performance of the material. dntb.gov.uamdpi.com For instance, in OLEDs, tuning the energy levels is essential for efficient charge injection and transport, leading to higher luminance efficiency. koreascience.krgoogle.com
The amino group, on the other hand, is an electron-donating group that can also influence the electronic properties and intermolecular interactions of the material. This combination of an electron-donating and an electron-withdrawing group on the same thiophene ring could lead to materials with interesting intramolecular charge transfer characteristics, which are often desirable for applications in non-linear optics and photovoltaics.
Polythiophenes are a well-established class of conducting polymers with a wide range of applications, from antistatic coatings to sensors and thermoelectric devices. cmu.edumdpi.com The properties of these polymers can be significantly altered by introducing functional groups onto the thiophene monomer.
The amine group of this compound provides a reactive handle for polymerization. It could potentially be used to synthesize polyaminothiophenes, where the polymer backbone is formed through the amine linkages, or it could serve as a point of attachment for side chains that can impart new functionalities, such as solubility or specific binding capabilities. rsc.orgrsc.org The electrochemical polymerization of aminothiophene derivatives is a known method for creating functional polymer films on electrode surfaces.
Furthermore, the unique properties of the difluoromethyl group could be imparted to the resulting polymer. For example, the incorporation of fluorinated groups can enhance the thermal stability and environmental resistance of the polymer, making it suitable for durable functional coatings.
Hybrid organic-inorganic materials, which combine the properties of both organic molecules and inorganic frameworks, are a rapidly growing area of materials science. These materials can exhibit enhanced thermal stability, mechanical strength, and novel electronic or optical properties.
This compound could be incorporated into such hybrid materials through several strategies. For instance, the amine group could be modified to include a trialkoxysilane moiety, which can then be co-condensed with other silicon alkoxides in a sol-gel process to form a silica-based hybrid material. uctm.eduresearchgate.net This would result in a material where the functional thiophene unit is covalently bonded within the inorganic matrix.
Alternatively, the amine group could be used to coordinate with metal ions, or it could be functionalized with a phosphonate (B1237965) group to bind to metal oxide surfaces. rsc.org The resulting hybrid materials could have applications in areas such as catalysis, sensing, or as specialized coatings.
Catalysis and Organocatalysis
Transition metal catalysis is a cornerstone of modern chemical synthesis, and the design of ligands is crucial for controlling the activity and selectivity of the catalyst. Aminothiophenes have been explored as precursors for ligands in coordination chemistry. acs.orgmdpi.com
The amine group of this compound could be readily functionalized to create a variety of ligands. For example, it could be converted into a phosphine-amine (P,N) ligand, which are known to be effective in a range of cross-coupling reactions. rsc.orgnih.gov The electronic properties of the thiophene ring, modulated by the difluoromethyl group, would influence the coordination properties of the ligand and, consequently, the reactivity of the metal center. This offers a strategy for fine-tuning the catalytic performance for specific applications.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. Primary amines and their derivatives are a well-established class of organocatalysts. capes.gov.br
The primary amine in this compound could potentially be used directly as a catalyst in reactions such as aldol (B89426) or Mannich reactions. capes.gov.brnih.gov Furthermore, the amine can be converted into other catalytically active functional groups, such as a thiourea. Chiral thiourea-based organocatalysts are highly effective in a variety of asymmetric transformations. acs.org The synthesis of a chiral derivative of this compound, followed by conversion to a thiourea, could lead to a new class of organocatalysts with unique steric and electronic properties conferred by the difluoromethylated thiophene scaffold.
Chemo/Biosensor Development
The development of highly sensitive and selective chemo/biosensors is a critical area of research with wide-ranging applications in environmental monitoring, medical diagnostics, and industrial process control. Thiophene-based polymers have been extensively investigated for these applications due to their excellent electrochemical and optical properties, environmental stability, and the ease with which their structure can be modified. researchgate.net The incorporation of specific functional groups, such as the difluoromethyl and amine moieties present in this compound, can further enhance their sensing capabilities.
Electrochemical sensors operate by transducing the interaction of an analyte with a sensing material into a measurable electrical signal. Conducting polymers derived from thiophene and its derivatives are ideal candidates for the active layer in such sensors.
The electropolymerization of monomers like this compound onto an electrode surface is a common method to fabricate these sensors. nih.govnih.gov This process creates a thin, uniform polymer film directly on the electrode. The resulting poly(this compound) film would possess a unique combination of properties beneficial for electrochemical sensing. The thiophene backbone provides the necessary conductivity for signal transduction, while the pendant difluoromethyl and amine groups can act as specific recognition sites for target analytes.
The electron-withdrawing nature of the difluoromethyl group can influence the polymer's electronic properties, potentially enhancing its sensitivity towards certain analytes. For instance, a related polymer derived from 3-(4-trifluoromethyl)-phenyl)-thiophene has been shown to be effective in detecting synthetic stimulants with primary, secondary, and tertiary amine groups. mdpi.com This suggests that a polymer of this compound could exhibit sensitivity towards a range of analytes through specific interactions.
The amine group on the thiophene ring can participate in hydrogen bonding or acid-base interactions with target molecules. This can lead to changes in the polymer's conductivity or capacitance upon analyte binding, which can be measured using techniques like cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy.
Table 1: Potential Design Parameters for an Electrochemical Sensor Based on Poly(this compound)
| Parameter | Description | Potential Advantage |
| Monomer | This compound | The difluoromethyl group can enhance selectivity, and the amine group provides a binding site. |
| Polymerization Method | Electropolymerization | Allows for direct and controlled deposition of the sensing film onto the electrode surface. nih.gov |
| Detection Technique | Voltammetry or Impedance Spectroscopy | High sensitivity to changes in the polymer's electrical properties upon analyte interaction. |
| Target Analytes | Amines, nitroaromatics, metal ions | The functional groups on the polymer could interact with a variety of analytes. |
The synthesis of related polythiophenes, such as poly[(3-alkylthio)thiophene]s, has been well-documented, providing established methods for polymerization and characterization that could be adapted for poly(this compound). ntu.edu.tw
Optical sensors rely on changes in optical properties, such as fluorescence or color, upon interaction with an analyte. Fluorinated thiophene derivatives can be designed to exhibit specific optical responses, making them suitable for use in such platforms.
For instance, the introduction of a thiophene donor into a fluorophore system has been shown to red-shift the emission and increase the fluorescence quantum yield. acs.org The difluoromethyl group in this compound, while not as strongly electron-withdrawing as a trifluoromethyl group, can still influence the electronic structure and photophysical properties of the molecule or a polymer derived from it.
A potential optical sensing platform could involve the synthesis of a fluorescent polymer or copolymer incorporating this compound units. The interaction of this polymer with a target analyte could perturb the ICT process, leading to a detectable change in its fluorescence spectrum. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to predict the optical properties of such materials and guide the design of effective sensors. nih.gov
Table 2: Potential Characteristics of an Optical Sensor Based on this compound Derivatives
| Feature | Description | Potential Advantage |
| Sensing Principle | Fluorescence Modulation | High sensitivity and potential for visual detection. |
| Fluorophore Design | Intramolecular Charge Transfer (ICT) | The donor-acceptor nature of the monomer could lead to environmentally sensitive fluorescence. |
| Platform | Polymer-based thin film or solution | Versatile for different application formats. |
| Potential Analytes | pH, metal ions, polar molecules | Analytes that can interact with the amine or difluoromethyl groups and affect the ICT process. |
The development of such optical sensors would involve the synthesis and characterization of novel fluorescent materials derived from this compound, followed by the investigation of their response to various analytes.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for Advanced Derivatives
Future synthetic endeavors will likely explore:
Catalytic C-H Functionalization: Direct and selective functionalization of the thiophene (B33073) ring and the amine group would offer a more atom-economical approach to novel derivatives. Research into transition-metal catalysis (e.g., using palladium, copper, or rhodium) or organocatalysis could unlock new pathways for derivatization.
Flow Chemistry: The application of continuous flow technologies can offer enhanced control over reaction parameters, leading to improved yields, higher purity, and safer handling of reactive intermediates. This approach is particularly attractive for the scale-up production of key intermediates.
Biocatalysis: The use of enzymes to catalyze specific transformations on the thiophene scaffold could provide a highly selective and sustainable route to chiral derivatives, which are of paramount importance in pharmaceutical applications.
A comparative look at existing and potential synthetic strategies is presented below:
| Synthetic Approach | Advantages | Challenges |
| Classical Multi-step Synthesis | Established and understood reaction pathways. | Often low overall yield, significant waste generation, harsh reaction conditions. |
| Catalytic C-H Functionalization | High atom economy, potential for novel disconnections. | Catalyst development, regioselectivity control, substrate scope limitations. |
| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs, requirement for specialized equipment. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate specificity. |
In-Depth Mechanistic Understanding of Complex Chemical Transformations
A thorough comprehension of reaction mechanisms is fundamental to the rational design of new synthetic methods and the prediction of reaction outcomes. For 4-(difluoromethyl)thiophen-3-amine, several areas warrant deeper mechanistic investigation. The cathodic reduction of related bromodifluoromethyl phenyl sulfide (B99878) has been shown to proceed via radical intermediates. beilstein-journals.orgbeilstein-journals.org A detailed mechanistic study of transformations involving the difluoromethyl group and the amine functionality on the thiophene ring is a crucial next step.
Future research should focus on:
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state energies, and the influence of substituents on reactivity. This can aid in the optimization of reaction conditions and the prediction of regioselectivity.
Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can allow for the direct observation of reaction intermediates, providing concrete evidence for proposed mechanisms. For instance, the one-electron reduction of similar compounds has been shown to generate radical species. beilstein-journals.org
Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties and reaction outcomes. nih.govdoaj.orgresearchgate.netyoutube.com For this compound and its derivatives, AI and ML can be powerful tools for accelerating research and development.
Key areas for the application of AI and ML include:
Predictive Modeling of Physicochemical Properties: Machine learning models can be trained on existing data to predict properties such as solubility, pKa, and metabolic stability for novel derivatives, thus prioritizing the synthesis of compounds with the most promising profiles. researchgate.net
Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules based on the this compound scaffold. nih.gov
Virtual Screening for Biological Activity: By analyzing large datasets of known active compounds, ML models can identify potential biological targets for new derivatives and predict their binding affinities, significantly streamlining the initial stages of drug discovery.
The integration of AI and ML into the research workflow for this compound class promises to reduce the time and cost associated with traditional experimental approaches.
Discovery of Novel Biological Targets and Therapeutic Modalities (pre-clinical stage)
Thiophene-containing compounds are known to exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry. nih.govnih.gov The unique combination of the thiophene ring, a difluoromethyl group, and an amine functionality in this compound suggests a high potential for interaction with various biological targets.
Future pre-clinical research should aim to:
Identify Novel Protein Targets: High-throughput screening of diverse compound libraries derived from this compound against a panel of disease-relevant proteins can lead to the identification of novel biological targets.
Elucidate Mechanisms of Action: Once a promising hit is identified, detailed in vitro and cell-based assays are necessary to understand its mechanism of action at the molecular level.
Optimize Lead Compounds: Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
The exploration of this compound and its derivatives as potential therapeutic agents for a range of diseases, including cancer, infectious diseases, and neurological disorders, represents a significant and exciting avenue for future research.
Exploration of New Material Science Applications and Device Fabrication
The electronic and photophysical properties of thiophene-based materials have led to their widespread use in organic electronics. wikipedia.org The introduction of a difluoromethyl group can significantly modulate these properties, opening up new possibilities for the application of this compound derivatives in material science.
Future research in this area could focus on:
Organic Light-Emitting Diodes (OLEDs): The development of novel emissive materials based on this scaffold could lead to more efficient and stable OLEDs for display and lighting applications.
Organic Photovoltaics (OPVs): The tunable electronic properties of these derivatives make them promising candidates for use as donor or acceptor materials in organic solar cells.
Organic Field-Effect Transistors (OFETs): The investigation of the charge transport properties of thin films of these materials could pave the way for their use in flexible and transparent electronics.
The synthesis and characterization of polymers and small molecules incorporating the this compound unit will be key to unlocking their potential in these advanced applications.
Hybrid Systems and Multidisciplinary Research at the Interface of Chemistry and Other Sciences
The future of scientific discovery often lies at the interface of different disciplines. The unique properties of this compound make it an ideal candidate for integration into hybrid systems and for fostering multidisciplinary research collaborations.
Potential areas of interdisciplinary research include:
Chemosensors: The amine group can be functionalized with specific recognition elements to create selective chemosensors for the detection of metal ions, anions, or biologically important molecules.
Bioimaging: The development of fluorescent probes based on this scaffold could enable the visualization of biological processes in real-time.
Drug Delivery Systems: The incorporation of this compound into targeted drug delivery systems could enhance the efficacy and reduce the side effects of therapeutic agents.
By fostering collaborations between chemists, biologists, physicists, and engineers, the full potential of this compound and its derivatives can be realized, leading to breakthroughs in a wide range of scientific fields.
Q & A
Basic: What are the standard synthetic routes for 4-(Difluoromethyl)thiophen-3-amine, and how are reaction conditions optimized?
The synthesis typically involves cyclization or functionalization of thiophene precursors. For example:
- Cyclization with sulfur-containing reagents : A method analogous to the synthesis of 2-(1H-tetrazol-5-yl)-5-(4-(trifluoromethyl)phenyl)thiophen-3-amine involves reacting a thiophene precursor with tetrazole-forming agents (e.g., sodium azide) under reflux in a polar solvent (e.g., DMF) .
- Amine functionalization : Introducing the difluoromethyl group via nucleophilic substitution or cross-coupling reactions, using reagents like difluoromethyl halides or boronic acids. Triethylamine is often employed as a base to deprotonate intermediates .
Optimization : Adjust reaction temperature (e.g., 80–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd for cross-coupling). Monitor progress via TLC or LC-MS .
Basic: Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm structure by identifying thiophene ring protons (δ 6.8–7.5 ppm) and difluoromethyl groups (δ 4.5–5.5 ppm, split due to F coupling) .
- LC-MS/HRMS : Verifies molecular weight (e.g., [M+H]+ at m/z 312.1 for similar compounds) and purity .
- Elemental analysis : Validates C, H, N, S, and F content (e.g., C 46.30%, N 22.50% in structurally related compounds) .
Basic: What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can conflicting NMR data for this compound derivatives be resolved?
- Variable temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at different temperatures .
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating H-H and H-C couplings .
- Isotopic labeling : Introduce F or N labels to simplify splitting patterns .
Advanced: How does the difluoromethyl group influence the compound’s pharmacokinetics and target binding?
- Bioavailability : The electronegative CF group reduces basicity of the amine, enhancing membrane permeability .
- Target interactions : Fluorine’s stereoelectronic effects stabilize hydrogen bonds with protein residues (e.g., in enzyme active sites). Computational docking studies (e.g., using AutoDock Vina) can predict binding modes .
Advanced: What computational methods are recommended to study the electronic effects of the difluoromethyl group?
- DFT calculations : Use Gaussian or ORCA to model charge distribution (e.g., Mulliken charges) and frontier molecular orbitals (HOMO/LUMO) .
- Molecular dynamics (MD) : Simulate conformational stability in solvated systems (e.g., with GROMACS) to assess fluorine’s impact on solubility .
Advanced: How can synthetic yields be improved for large-scale preparation?
- Catalyst screening : Test Pd(0) or Cu(I) catalysts for coupling reactions; optimize ligand-to-metal ratios .
- Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- Workup optimization : Use column chromatography with gradient elution (hexane/EtOAc) to isolate high-purity product .
Advanced: How do environmental factors (pH, temperature) affect the compound’s stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
